molecular formula C21H25ClN2O3S B2658894 3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one CAS No. 438488-09-6

3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one

Cat. No. B2658894
M. Wt: 420.95
InChI Key: VKCYIXOKAGLMNZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one, commonly known as CTDP, is a synthetic compound that belongs to the class of morpholine-based compounds. It is widely used in scientific research due to its unique properties and mechanism of action.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of derivatives similar to "3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one" have been extensively studied. Research efforts have been focused on synthesizing novel compounds through various chemical reactions, such as aminomethylation, reduction, and reactions with Grignard reagents. These synthetic routes are crucial for producing compounds exhibiting pronounced anticonvulsive and some peripheral n-cholinolytic activities without antibacterial activity (Papoyan et al., 2011). Additionally, the structural elucidation of these compounds, including crystal structure analyses, provides a foundation for understanding their chemical behavior and potential applications in various domains.

Biological Activities and Applications

Several studies have focused on the biological activities of compounds with structures related to "3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one." For instance, some compounds have been found to exhibit antimicrobial and antifungal effects, which could be beneficial in developing new pharmaceuticals or agrochemicals. The molecular docking studies to identify the binding energy with different proteins also indicate potential targets for the biological activity of such compounds (A. Viji et al., 2020).

Material Science and Polymer Research

Research into the chiroptical properties of compounds containing thiophene units, similar to "3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one," has shown significant promise in the field of materials science, particularly in the development of optically active, regioregular polythiophenes. These materials exhibit unique solvent-induced chiroptical changes, providing insights into the conformation, morphology, and size of the aggregates induced by different solvents. Such studies are pivotal for the design and synthesis of new materials with specific optical properties, which could have applications in organic electronics and photonics (H. Goto et al., 2002).

properties

IUPAC Name

3-(4-chlorophenyl)-2,3-dimorpholin-4-yl-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c22-17-5-3-16(4-6-17)19(23-7-11-26-12-8-23)20(24-9-13-27-14-10-24)21(25)18-2-1-15-28-18/h1-6,15,19-20H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCYIXOKAGLMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Cl)C(C(=O)C3=CC=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-2,3-dimorpholino-1-(thiophen-2-yl)propan-1-one

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